Desmethylnaproxen

Description

Contextualization as a Naphthalene (B1677914) Derivative and Metabolite of Naproxen (B1676952)

Desmethylnaproxen is a prominent metabolite of naproxen, a common NSAID researchgate.netdrugbank.comamegroups.cnplos.orgcaymanchem.comscialert.netpsu.eduscbt.com. The formation of this compound from naproxen occurs through an O-demethylation process scialert.netpsu.edunih.gov. This metabolic conversion is primarily facilitated by specific cytochrome P450 (CYP) isoforms, notably CYP1A2 and CYP2C9, within the human liver drugbank.complos.orgcaymanchem.comscialert.netscbt.commedchemexpress.comadipogen.complos.orgnih.govmedchemexpress.com. Chemically, this compound is categorized as a naphthol derivative, indicating that it is a naphthalene derivative featuring one or more hydroxyl (-OH) groups attached to its ring structure hmdb.ca. Consequently, its presence in biological systems is directly linked to the administration of naproxen hmdb.ca.

Historical Perspective of its Identification and Significance in Related Compound Studies

The identification of this compound as a metabolite of naproxen dates back to at least January 1989, when 6-desmethylnaproxen sulfate (B86663) (6-DMNS) was reported as a new metabolite in human plasma researchgate.net. Beyond its role in human metabolism, O-desmethylnaproxen has been identified as an environmental contaminant, detected in various water samples from different regions, including Germany and Pakistan middlebury.edu. This highlights its broader environmental significance, extending beyond pharmacological studies. In research and development, this compound serves as a valuable analytical standard for assaying naproxen metabolites, which is instrumental in elucidating the metabolic pathways and pharmacokinetic profiles of naproxen ontosight.ailookchem.comchemicalbook.com. Its detection and quantification are also critical for regulatory purposes, as agencies like the European Pharmacopoeia recognize it as an impurity in naproxen formulations, thereby ensuring the quality and purity of pharmaceutical products ontosight.ai. Furthermore, microbial transformation studies, particularly those involving Cunninghamella species, have demonstrated similarities in metabolite production, including this compound, to mammalian metabolism, suggesting their utility as in vitro models for predicting drug metabolism amegroups.cn.

Chemical Structure and Stereoisomeric Considerations of this compound

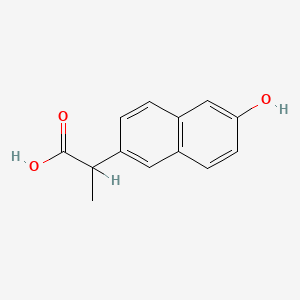

This compound, systematically named (S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid, possesses a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol caymanchem.comscbt.comadipogen.comontosight.ailookchem.comcaymanchem.comsigmaaldrich.comuni.luchemsrc.comlgcstandards.comchemspider.comdrugbank.comvivanls.com. A key structural feature distinguishing it from its parent compound, naproxen, is the presence of a hydroxyl group at the 6-position of the naphthalene ring, replacing the methoxy (B1213986) group found in naproxen ontosight.aichemicalbook.com.

The compound exhibits stereoisomerism, a critical aspect given that naproxen itself is a chiral molecule, specifically the (S)-enantiomer, (+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid wikipedia.org. This compound inherits this chirality, with the (S)-O-Desmethylnaproxen being a commonly studied form caymanchem.comscbt.comadipogen.commedchemexpress.comontosight.ailgcstandards.com. The (S)-enantiomer of this compound is specifically formed from (S)-naproxen during metabolism caymanchem.commedchemexpress.commedchemexpress.com. The existence of both (R)- and (S)-enantiomers of this compound has been confirmed, and methods for their simultaneous determination exist nih.gov. The chiral nature of biological systems means that enantiomers of a compound can interact differently with enzymes, receptors, and other biomolecules, leading to distinct biological effects, a phenomenon known as chiral recognition mdpi.com. This inherent chirality arises from the alpha-methyl position of the propanoic acid side chain, which serves as a chiral center caymanchem.comuni.lulgcstandards.comwikipedia.orgnih.gov.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H12O3 | caymanchem.comscbt.comadipogen.comlookchem.comcaymanchem.comsigmaaldrich.comuni.luchemsrc.comlgcstandards.comchemspider.comdrugbank.comvivanls.com |

| Molecular Weight | 216.23 g/mol | caymanchem.comscbt.comontosight.ailookchem.comcaymanchem.comsigmaaldrich.comlgcstandards.comchemspider.comdrugbank.comvivanls.com |

| Appearance | Off-white to pale pink solid / White | adipogen.comchemicalbook.comcaymanchem.comsigmaaldrich.com |

| Melting Point | 182-183 °C | sigmaaldrich.com |

| Solubility | Soluble in DMSO, Chloroform | caymanchem.comadipogen.commedchemexpress.com |

| XlogP (predicted) | 3.0 | uni.lu |

Structure

3D Structure

Properties

CAS No. |

60756-73-2 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2-(6-hydroxynaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16) |

InChI Key |

XWJUDDGELKXYNO-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |

Synonyms |

6-desmethylnaproxen 6-o-demethylnaproxen desmethylnaproxen desmethylnaproxen, (+-)-isomer desmethylnaproxen, (S)-isome |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

De Novo Synthetic Routes for Desmethylnaproxen

De novo synthesis refers to the construction of complex molecules from simpler precursors. This compound, also identified as 2-(6-methoxy-2-naphthyl)acetic acid, can be synthesized through a multi-step process starting from 2-methoxynaphthalene (B124790). prepchem.com

One reported de novo synthetic route involves the following key steps:

Acylation: 2-methoxynaphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride. This reaction is typically stirred for an extended period, such as 48 hours at 25°C, to yield 2-acetyl-6-methoxynaphthalene (B28280). prepchem.com

Willgerodt-Kindler Reaction: The intermediate 2-acetyl-6-methoxynaphthalene is then subjected to a Willgerodt-Kindler rearrangement. This involves refluxing the compound in morpholine (B109124) containing sulfur. prepchem.com

Hydrolysis and Isolation: The resulting reaction derivative is extracted with diethyl ether, and the combined extracts are evaporated. The residue is subsequently refluxed in concentrated hydrochloric acid, cooled, and neutralized with aqueous sodium hydroxide. Further extraction with ether and purification steps, including washing with water and drying, yield 2-(6-methoxy-2-naphthyl)acetic acid (this compound). prepchem.com

This synthetic pathway demonstrates the construction of the this compound core structure from a readily available naphthalene (B1677914) derivative.

Formation of this compound as a Process Impurity or Byproduct in Naproxen (B1676952) Synthesis

This compound is a known impurity and byproduct in the synthesis and metabolism of naproxen. ontosight.aichemicea.comsynthinkchemicals.com Its formation primarily occurs through the demethylation of naproxen. ontosight.ai

In the context of chemical synthesis, this compound can be generated by demethylating naproxen racemate in an acidic medium. google.com Hydrobromic acid or hydroiodic acid are commonly employed acidic media for this demethylation process. google.com The reaction conditions can vary, with typical parameters including a mass-to-volume ratio of naproxen racemate to acidic medium ranging from 1 g: 3-50 ml (preferably 1 g: 5-10 ml), a reaction temperature of 50-120°C (preferably 70-100°C), and a reaction time of 1-10 hours (preferably 3-5 hours). google.com This method is utilized to obtain this compound as an impurity reference substance for quality control in naproxen synthesis. google.com

For instance, O-desmethylnaproxen has been prepared by refluxing S-naproxen in a mixture of hydrobromic acid (30%), acetic acid, and water at 105°C for 5 hours. The crude product was then purified via flash chromatography and recrystallization. nih.gov

In biological systems, this compound (6-O-desmethylnaproxen) is recognized as the major Phase I metabolite of naproxen in humans. nih.gov This biotransformation occurs via O-dealkylation, primarily catalyzed by cytochrome P450 (CYP) isoforms, notably CYP1A2, CYP2C8, and CYP2C9. drugbank.compharmgkb.orgmedchemexpress.com

Synthesis of Derivatized Analogs for Research and Analytical Characterization

This compound serves as a crucial intermediate for the synthesis of various derivatized analogs, which are valuable for research, analytical characterization, and understanding metabolic pathways. lookchem.com These derivatives often involve modifications at the carboxylic acid group or the phenolic hydroxyl group.

Key derivatization methodologies include:

Glucuronidation: this compound can undergo glucuronidation to form both acyl glucuronide and phenolic glucuronide products. drugbank.compharmgkb.org Enzymatic synthesis of demethyl naproxen acyl-β-D-glucuronide has been achieved by incubating this compound with human liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) in the presence of UDP-glucuronic acid (UDPGA). nih.gov Glucuronosyl esters of desmethyl (S)-naproxen have also been synthesized. researchgate.net

Sulphation: The phenolic hydroxyl group of this compound allows for sulphation. This process is mediated by sulfotransferases (SULTs), specifically SULT1A1, SULT1B1, and SULT1E1. nih.govdrugbank.com this compound-6-o-sulfate is a known sulfated derivative. nih.govuni.lu

Deuterium Labeling: Deuterium-labeled analogs, such as Rac O-Desmethyl Naproxen D3 (2-(6-hydroxynaphthalen-2-yl)propanoic-3,3,3-d3 acid), are synthesized for use as internal standards in quantitative analytical methods, particularly in studies involving drug metabolism and pharmacokinetics. cenmed.comsynzeal.com

Other Structural Analogs: Structurally related compounds like 6-methyl-naphthalen-2-ol, 6-hydroxy-naphthalen-2-carboxylic acid, and 6-hydroxymethyl-naphthalen-2-ol can be synthesized from precursors related to the naproxen scaffold, providing a range of analogs for studying structure-activity relationships or metabolic transformations. nih.gov

These derivatized analogs are essential as analytical standards for the identification and quantification of this compound and its metabolites in various matrices, ensuring the quality and purity of naproxen products. ontosight.ainih.govsigmaaldrich.com

Enzymatic and Biotransformation Pathways of Desmethylnaproxen

O-Demethylation Mechanisms of Naproxen (B1676952) to Desmethylnaproxen in Vitro Systems

The O-demethylation of naproxen to this compound in vitro systems is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly within human liver microsomes nih.govplos.org. This metabolic step is crucial as this compound exhibits less than 1% of the anti-inflammatory potency of naproxen nih.gov.

Multiple cytochrome P450 isoforms are involved in the O-demethylation of naproxen, with CYP1A2 and CYP2C9 identified as the primary contributors nih.govplos.orgcaymanchem.comnih.gov. Studies using human liver microsomes and cDNA-expressed enzymes have confirmed their roles nih.govnih.gov.

Specifically:

CYP2C9 is considered the predominant isoform responsible for naproxen demethylation nih.govcolab.ws. Its activity has been extensively studied, and it is known to catalyze the demethylation of both R- and S-naproxen nih.gov. Genetic variants of CYP2C9, such as CYP2C92 (R144C) and CYP2C93 (I359L), are associated with lower rates of (S)-naproxen demethylation researchgate.net.

CYP1A2 also plays a significant role in the O-demethylation of naproxen nih.govcaymanchem.comnih.gov. Inhibition studies have shown that specific inhibitors of CYP1A2, like furafylline, can decrease naproxen O-demethylation nih.govnih.gov.

CYP2C8 has also been observed to be involved in this compound formation, although reliable kinetic estimates for this isoform have been challenging to obtain due to its nonsaturable nature over certain concentration ranges nih.govcolab.ws.

The involvement of both CYP1A2 and CYP2C9 together accounts for the majority of human liver R- and S-naproxen O-demethylation nih.gov. The formation of this compound is favored when renal clearance and conjugation of naproxen are inhibited, as seen in studies involving probenecid, an inhibitor of CYP2C9 and CYP1A2 drugsporphyria.net.

Enzyme kinetic studies have provided detailed insights into the O-demethylation of naproxen. In human liver microsomes, the formation of this compound has been described by Michaelis-Menten kinetics, with observed apparent K_M values nih.govnih.gov. Some studies have reported biphasic kinetics for CYP2C9-catalyzed naproxen O-demethylation, suggesting the simultaneous binding of two substrate molecules to the enzyme with different kinetic parameters researchgate.net.

Here's a summary of reported kinetic parameters for naproxen O-demethylation in vitro:

| Enzyme System/Isoform | K_M (µM) | V_max (pmol·min⁻¹·mg⁻¹ protein or pmol·min⁻¹·pmol⁻¹ P450) | Reference |

| Human Liver Microsomes | 92 (mean) | 538 (mean) (pmol·min⁻¹·mg⁻¹ protein) | nih.gov |

| Human Liver Microsomes | 123 (R-naproxen) | Not specified | nih.gov |

| Human Liver Microsomes | 143 (S-naproxen) | Not specified | nih.gov |

| Recombinant CYP1A2 | 189.5 | 7.3 (pmol·min⁻¹·pmol⁻¹ P450) | nih.gov |

| Recombinant CYP2C9 | 340.5 | 41.4 (pmol·min⁻¹·pmol⁻¹ P450) | nih.gov |

| Recombinant CYP2C9 (electrochemical) | 331 | 0.98 (min⁻¹) | colab.ws |

| Recombinant CYP2C9 (Supersomes) | 280 | 31.7 (min⁻¹) | researchgate.net |

The kinetic data indicate varying affinities and maximal reaction rates depending on the specific enzyme system and experimental conditions. For instance, the K_M for CYP2C9 in one study was 340.5 µM with a V_max of 41.4 pmol·min⁻¹·pmol⁻¹ P450 nih.gov. Another study using an electrochemical CYP2C9 biosensor reported a K_M of 331 µM and a V_max of 0.98 min⁻¹ colab.ws. Substrate specificity studies have shown that (S)-naproxen is a probe substrate for evaluating recombinant CYP2C9 activity researchgate.net.

Microbial Degradation and Biotransformation of Naproxen to this compound

Naproxen, like many pharmaceutical compounds, can undergo microbial degradation and biotransformation in various environmental settings, leading to the formation of metabolites such as this compound. This process is particularly relevant in wastewater treatment plants and natural aquatic environments.

While specific detailed information on microbial strains solely producing this compound from naproxen was not extensively found in the provided search results, the broader context of microbial degradation of naproxen implies the involvement of diverse bacterial and fungal species. Pharmaceuticals like naproxen are known to be transformed by various microorganisms in activated sludge and other environmental matrices.

The primary microbial biotransformation of naproxen often involves O-demethylation, leading to the formation of O-desmethylnaproxen. This is a common initial step in the degradation of methoxylated aromatic compounds. Further degradation pathways can lead to the formation of other intermediates. While the provided search results did not explicitly detail microbial pathways to salicylate (B1505791) from naproxen, it is a known degradation product of other NSAIDs and aromatic compounds. The O-demethylation step yields O-desmethylnaproxen, which can then undergo further transformations, such as glucuronidation or sulfation in human metabolism nih.gov. In microbial systems, further breakdown of the naphthalene (B1677914) ring structure or modifications to the propanoic acid side chain would be expected.

Microbial degradation of pharmaceutical compounds like naproxen can occur through two main mechanisms:

Growth-dependent degradation: In this scenario, the microorganism utilizes the pharmaceutical compound as a sole carbon and energy source for its growth. This typically leads to complete mineralization of the compound.

Co-metabolic degradation: Here, the microorganism transforms the pharmaceutical compound without deriving energy or carbon from it. The transformation occurs as a side reaction during the metabolism of other primary substrates. This mechanism is common for recalcitrant compounds present at low concentrations, where the compound does not support microbial growth on its own. Many pharmaceuticals in environmental matrices are degraded co-metabolically due to their low concentrations and complex structures.

For naproxen, both mechanisms could potentially contribute to its removal in environmental systems, depending on the specific microbial community, the presence of other carbon sources, and the concentration of naproxen. The O-demethylation to this compound is often an initial co-metabolic step that renders the compound more amenable to further degradation.

Conjugation Pathways of this compound

This compound (DMN) is primarily metabolized via conjugation pathways, including glucuronidation and sulfation. These phase II metabolic reactions increase the compound's polarity, facilitating its excretion. scialert.netpsu.edudrugbank.comnih.gov Research in rats has identified this compound acyl glucuronide (DMN-AG) and this compound sulfate (B86663) (DMN-S) as significant conjugates. psu.edunih.gov Furthermore, a novel acyl glucuronide-sulfate diconjugate of DMN has been discovered as a major biliary metabolite, highlighting the complexity of its biotransformation. scialert.netpsu.edunih.gov

Glucuronidation Mechanisms (e.g., acyl glucuronides, phenolic glucuronides)

This compound undergoes glucuronidation at both its carboxyl and phenolic moieties, forming acyl glucuronides and phenolic glucuronides, respectively. drugbank.com Acyl glucuronidation is generally the dominant pathway in hepatic metabolism.

The enzymes responsible for these glucuronidation reactions are UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7 have been implicated in the acyl glucuronidation of this compound. drugbank.comscience.govresearchgate.net Phenolic glucuronidation, on the other hand, is primarily catalyzed by UGT1A1, UGT1A7, UGT1A9, and UGT1A10. drugbank.comscience.gov Acyl glucuronides are known for their intrinsic reactivity and can undergo rearrangement through acyl migration. scialert.net

Sulfation Pathways by Cytosolic Sulfotransferases (SULTs)

Sulfation is another critical conjugation pathway for this compound, mediated by cytosolic sulfotransferases (SULTs). drugbank.comnih.gov This process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, rendering it more polar and promoting its excretion. nih.gov

Studies have shown that human SULT1A1, SULT1B1, and SULT1E1 isoforms are capable of conjugating O-desmethylnaproxen (O-DMN). nih.govnih.gov In contrast, SULT2 isoforms, such as SULT2A1 and SULT2B1b, have not demonstrated reactivity with DMN. nih.gov

The sulfation of O-desmethylnaproxen exhibits isoform specificity among SULT enzymes. SULT1A1 stands out as the most effective SULT isoform for conjugating O-DMN, primarily due to its role as a major xenobiotic phenol-sulfating enzyme and its relatively higher affinity for O-DMN compared to other SULTs. nih.gov

Kinetic studies have determined the apparent Michaelis-Menten constant (Km) values for the sulfation of O-DMN by various SULT isoforms. These values indicate the affinity of the enzyme for its substrate.

Table 1: Apparent Kinetic Parameters (Km) for O-Desmethylnaproxen Sulfation by Human SULT Isoforms

| SULT Isoform | Apparent Km (µM) [Reference] |

| SULT1A1 | 84 nih.govnih.gov |

| SULT1B1 | 690 nih.govnih.gov |

| SULT1E1 | 341 nih.govnih.gov |

It is notable that these Km values for O-DMN sulfation are significantly higher (ranging from 40- to 1150-fold) than those observed for simpler phenolic substrates like alpha-naphthol and beta-naphthol. nih.govnih.gov This suggests a comparatively lower affinity of O-DMN for these SULT isoforms. The high expression levels of SULT1A1 in human liver and intestines, coupled with its higher affinity for O-DMN sulfation, suggest its significant role in the first-pass metabolism of O-DMN. nih.govnih.gov Furthermore, genetic polymorphisms within the SULT1A1 gene can influence the sulfating activity of its allozymes towards O-DMN, potentially leading to inter-individual variations in metabolism. researchgate.netpharmgkb.org

Research into the structural requirements for O-DMN sulfation affinity has utilized structurally related beta-naphthol compounds as substrates for SULT1A1 and SULT1E1. These studies revealed that the presence of lipophilic groups generally increased the affinity for both SULT isoforms. nih.govresearchgate.net Conversely, the inclusion of a carboxyl group, as found in this compound, was observed to inhibit sulfation activity, leading to higher Km values. nih.govnih.govresearchgate.net This inhibitory effect of the carboxyl group elucidates the relatively lower affinity of O-DMN for SULT isoforms compared to compounds lacking this moiety. nih.gov

Formation of Diconjugates (e.g., acyl glucuronide-sulfate diconjugates)

A significant aspect of this compound metabolism is the formation of diconjugates. A novel acyl glucuronide-sulfate diconjugate of this compound has been identified as a major biliary metabolite in rats. scialert.netpsu.edunih.govwaters.com This diconjugate is formed through the sulfonation of the phenolic group and the glucuronidation of the carboxyl group of DMN. nih.gov In studies involving rats, this acyl glucuronide-sulfate diconjugate accounted for approximately 4% of the total DMN dose and was primarily or exclusively excreted in bile. nih.gov While the formation of this diconjugate is well-documented, no strong evidence has been found for the formation of a diglucuronide metabolite of DMN, which would involve phenolic glucuronidation of the acyl glucuronide itself. psu.edunih.gov

Advanced Analytical Methodologies for Desmethylnaproxen Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of Desmethylnaproxen analysis, providing the necessary separation from its parent compound, Naproxen (B1676952), and other potential interferents in complex samples. The choice of chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for the quantification of this compound. nih.govplos.org Its high sensitivity and selectivity make it particularly suitable for analyzing biological fluids and environmental samples where the analyte concentration can be very low. nih.govplos.org

Research has demonstrated the development of rapid and sensitive LC-MS/MS methods for the simultaneous determination of Naproxen and this compound in human saliva. nih.govplos.orgnih.gov These methods often utilize a triple quadrupole mass spectrometer, which allows for precise quantification. nih.govresearchgate.netplos.orgresearchgate.net Chromatographic separation is typically achieved on a reverse-phase C18 column. nih.govnih.govplos.orgresearchgate.net The total analytical run time for these methods can be as short as 5 minutes, facilitating high-throughput analysis. nih.govresearchgate.netplos.orgresearchgate.net LC-MS/MS has proven effective for quantifying both compounds in saliva samples, offering a non-invasive alternative for pharmacokinetic studies. nih.govplos.org

Interactive Table 1: LC-MS/MS Method Parameters for this compound Analysis in Saliva

| Parameter | Value | Reference |

| Instrument | Triple Quadrupole Mass Spectrometer | nih.govresearchgate.netplos.orgresearchgate.net |

| Column | Shim-Pack XR-ODS 75Lx2.0 and C18 pre-column | nih.govnih.govplos.orgresearchgate.net |

| Mobile Phase | Methanol and 10 mM ammonium acetate (70:30, v/v) | nih.govnih.govplos.orgresearchgate.net |

| Flow Rate | 0.3 mL/min | nih.govnih.govplos.orgresearchgate.net |

| Column Temperature | 40°C | nih.govnih.govplos.orgresearchgate.net |

| Total Run Time | 5 minutes | nih.govresearchgate.netplos.orgresearchgate.net |

| Linearity Range | 2.4 to 1250 ng/mL | nih.govplos.orgplos.org |

| Correlation Coefficient (r²) | 0.999 | nih.govplos.orgresearchgate.netplos.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Enantioselective Analysis

Gas chromatography-mass spectrometry (GC-MS) is another key technique in the analysis of this compound, particularly for environmental samples. nih.govnih.gov It has been instrumental in identifying this compound as an environmental contaminant in water samples from various locations. nih.gov For instance, this compound has been detected in surface water and wastewater effluents, with concentrations ranging from 0.04 to 1.36 µg/L. nih.gov

A significant application of GC-MS in this context is enantioselective analysis. This is crucial as the different enantiomers of a chiral compound can exhibit different biological activities and toxicities. Enantioselective GC analyses have revealed varying enantiomeric ratios of this compound in environmental samples from different geographical regions, highlighting the importance of this technique in understanding the environmental fate and impact of the compound. nih.gov

High-performance liquid chromatography (HPLC) with UV or fluorescence detection is a well-established and routinely used method for the quantitative analysis of this compound in biological samples. nih.govtandfonline.com Several HPLC methods have been developed for the simultaneous determination of Naproxen and this compound in human plasma or serum. nih.gov These methods typically involve a reverse-phase column and an ultraviolet absorbance detector. nih.gov

Method development often focuses on optimizing the mobile phase composition to achieve good separation and peak shape. impactfactor.orgresearchgate.net For example, a mixture of acetonitrile and a buffer is commonly used. impactfactor.orgresearchgate.net The detection wavelength is selected to maximize the sensitivity for both Naproxen and this compound. impactfactor.orgresearchgate.net While UV detection is common, spectrophotofluorometry can offer higher sensitivity, with detection limits as low as 0.1 µg per milliliter of sample. tandfonline.com

Interactive Table 2: Comparison of HPLC Detection Methods for this compound

| Detection Method | Internal Standard | Sensitivity Limit | Sample Volume | Reference |

| UV Spectrophotometry | Diflunisal | 2.0 µg/mL | 0.5 mL | nih.govtandfonline.com |

| Spectrophotofluorometry | Ethoxy-analog of naproxen | 0.1 µg/mL | 0.05 mL | tandfonline.com |

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. ucsb.edulehigh.eduyoutube.com Each method provides unique information about the molecule's structure. ucsb.edulehigh.eduyoutube.com

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry, such as that performed on a Quadrupole Time-of-Flight (QTOF) instrument, can determine the accurate mass and elemental composition. The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. massbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling patterns, and integration of the signals in the NMR spectrum provide detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and aromatic ring (C=C) functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima corresponding to the naphthalene (B1677914) chromophore.

Sample Preparation Strategies for Diverse Matrices (e.g., environmental water, in vitro biological samples)

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of sample preparation technique depends on the complexity of the matrix.

For environmental water samples , solid-phase extraction (SPE) is a commonly used technique. nih.gov SPE cartridges can selectively retain this compound from large volumes of water, which is then eluted with a small volume of an organic solvent, leading to a more concentrated sample.

For in vitro biological samples such as plasma, serum, or saliva, protein precipitation or liquid-liquid extraction (LLE) are frequently employed. nih.govplos.orgresearchgate.netnih.gov In LLE, the sample is acidified and extracted with an organic solvent like ethyl acetate. nih.govnih.gov The organic layer containing this compound is then separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the chromatographic system. nih.gov For saliva samples, a liquid-liquid extraction with ethyl acetate and HCl has been successfully used. nih.govresearchgate.netplos.org

Method Validation and Quality Control in Academic Research Settings

To ensure the reliability and accuracy of analytical results, methods for the quantification of this compound must be thoroughly validated. nih.govplos.orgresearchgate.net Method validation is performed according to established guidelines and typically assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govplos.orgplos.org For LC-MS/MS methods, linearity for this compound has been demonstrated over a concentration range of 2.4 to 1250 ng/mL with a correlation coefficient (r²) of 0.999. nih.govplos.orgresearchgate.netplos.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are typically assessed at different concentration levels (low, medium, and high quality control samples). nih.govplos.org For validated methods, the coefficient of variation is generally expected to be lower than 15%. nih.govplos.org

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). plos.org Studies have shown that this compound is stable in saliva after three freeze-thaw cycles and for at least 12 hours at room temperature. plos.org

Quality control (QC) samples are analyzed with each batch of unknown samples to monitor the performance of the analytical method and ensure the validity of the results. plos.org

Environmental Occurrence, Distribution, and Ecotransformation of Desmethylnaproxen

Detection and Monitoring in Aquatic Environments

The detection and monitoring of desmethylnaproxen in aquatic environments reveal its pervasive nature, with varying concentrations observed across different water systems.

This compound has been consistently detected in wastewater treatment plant effluents, indicating that conventional treatment processes are not fully effective in its removal. Studies have reported its presence in effluents from WWTPs in various regions. For instance, Suzuki et al. (2014) detected 6-O-desmethylnaproxen in wastewater treatment plant effluents at a concentration of 0.56 µg/L wikipedia.org. In a study involving samples from Germany and Pakistan, O-desmethylnaproxen was found in the effluent of a sewage treatment plant (STP) in Germany at an average concentration of 0.23 µg/L uni.lu. Its presence in wastewater is attributed to its formation as a key metabolite of naproxen (B1676952) in the human body, which is then excreted wikipedia.org.

Table 1: Reported Concentrations of this compound in Wastewater Treatment Plant Effluents

| Location | Compound Form | Concentration (µg/L) | Reference |

| Global | 6-O-desmethylnaproxen | 0.56 | wikipedia.org |

| Germany | O-desmethylnaproxen | 0.23 (average) | uni.lu |

Following its discharge from WWTPs, this compound enters surface water and groundwater systems. Its occurrence in these natural waters is a direct result of the incomplete decomposition of the parent compound, naproxen, and its metabolites wikipedia.org. O-desmethylnaproxen has been identified in surface water samples. In Pakistan, estimated concentrations ranged between 0.04 and 1.36 µg/L in surface water samples uni.lu. The compound has also been detected in over 100 European rivers wikipedia.org. The widespread presence of pharmaceuticals and their metabolites, including this compound, in groundwater, surface water (lakes, rivers, and streams), and even drinking water, is well-documented wikipedia.orgmitoproteome.org.

Table 2: Reported Concentrations of this compound in Surface Water

| Location | Compound Form | Concentration (µg/L) | Reference |

| Pakistan | O-desmethylnaproxen | 0.04 - 1.36 | uni.lu |

This compound, like its parent compound naproxen, is a chiral molecule, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images). The enantiomeric ratio (ER) of chiral drugs in the environment provides insights into their transformation pathways and persistence. Research indicates that the enantiomeric composition of this compound can vary depending on the environmental compartment and origin. For instance, in the Hamburg STP effluent, the S-enantiomer of O-desmethylnaproxen was predominant, with the R-enantiomer constituting approximately 20% of the total uni.lu. Conversely, in surface water samples from Pakistan, only the S-form of O-desmethylnaproxen was observed fishersci.se.

Photolytic and Chemical Degradation Pathways in Environmental Systems

Photolytic and chemical degradation are crucial processes influencing the fate of this compound in aquatic environments, driven by light exposure and reactive chemical species.

Photodegradation is a primary pathway for the transformation of naproxen and its metabolites in surface waters wikipedia.orgfishersci.ca. This process can occur through two main mechanisms: direct and indirect photodegradation wikipedia.orgfishersci.ca. Direct photodegradation happens when the compound directly absorbs solar radiation, leading to its degradation. This is facilitated by the overlap between the UV absorption spectrum of naproxen (and likely its desmethyl metabolite) and the solar spectrum (> 290 nm) wikipedia.org.

Indirect photodegradation involves the reaction of the compound with photochemically produced reactive species in the water, such as reactive oxygen species (ROS) wikipedia.orgfishersci.ca. The intensity of photodegradation is influenced by various environmental factors, including light intensity and the presence of non-organic ions (e.g., carbonate, nitrate, ferrous, and ferric ions) and organic matter like humic acids wikipedia.orgfishersci.ca. Detailed studies have investigated the photodegradation mechanisms of naproxen and its photoproducts, elucidating several pathways.

Reactive Oxygen Species (ROS) play a significant role in the indirect photodegradation of this compound and its parent compound. Key ROS involved include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) anions (O₂•⁻). These highly reactive species are generated in aquatic environments through various photochemical processes.

Biodegradation and Ecotransformation Processes in Natural and Engineered Systems

This compound is recognized as a key intermediate in the environmental degradation of naproxen frontiersin.orgnih.govnih.govresearchgate.net. Its ecotransformation involves complex biological and abiotic processes in various environmental compartments.

Microorganisms, including fungi, algae, and bacteria, play a crucial role in the biodegradation of naproxen, leading to the formation of this compound nih.govnih.govresearchgate.net. A well-studied pathway for naproxen degradation, particularly by the bacterium Bacillus thuringiensis B1(2015b), involves the initial demethylation of naproxen by a tetrahydrofolate-dependent O-demethylase enzyme, resulting in O-desmethylnaproxen frontiersin.orgnih.govnih.govresearchgate.netmdpi.com. Following this initial step, O-desmethylnaproxen is thought to undergo further hydroxylation to form 7-hydroxy-O-desmethylnaproxen mdpi.com.

Further microbial degradation pathways of this compound and its precursors involve the formation of other intermediates, such as salicylate (B1505791). Salicylate can then be cleaved by 1,2-salicylate dioxygenase or hydroxylated to gentisate or catechol. These dihydroxy-intermediates can subsequently be cleaved by specific dioxygenases, integrating the resulting products into central metabolic pathways frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. The degradation pathway involving catechol, which is cleaved to cis,cis-muconic acid, is believed to be dominant in Bacillus thuringiensis B1(2015b) nih.gov.

Beyond biological processes, this compound can also undergo abiotic transformations, notably photodegradation, in surface waters. This can occur through direct photolysis, where the compound absorbs UV radiation overlapping with the solar spectrum (> 290 nm), or indirectly through reactions with reactive oxygen species generated by dissolved organic matter nih.gov. It is important to note that these photochemical processes can sometimes lead to the formation of degradation products that are more persistent and potentially more toxic than the parent compound nih.gov.

Characterization of Degradation Intermediates

The characterization of degradation intermediates is crucial for understanding the complete environmental fate of this compound. As a primary metabolite of naproxen, O-desmethylnaproxen is formed through a demethylation step frontiersin.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.govcapes.gov.br.

Further biological transformation of O-desmethylnaproxen can lead to the formation of 7-hydroxy-O-desmethylnaproxen via hydroxylation mdpi.com. In the microbial degradation pathways initiated by naproxen and proceeding through this compound, other key intermediates identified include salicylate, catechol, and gentisate frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. These compounds are then subject to ring-cleavage reactions catalyzed by dioxygenase enzymes, ultimately leading to their incorporation into central metabolic pathways frontiersin.org. The pathway involving catechol, which is cleaved to cis,cis-muconic acid, is considered a dominant route in certain bacterial strains nih.gov.

In addition to biological intermediates, studies on the photocatalytic degradation of naproxen have identified compounds such as 6-methoxy-2-naphthaldehyde, 6-methoxynaphthalen-2-ol, and 1-(6-methoxynaphthalen-2-yl)ethan-1-one as degradation products mdpi.com. While these are direct photodegradation products of naproxen, their structural similarity to this compound highlights the potential for similar transformation mechanisms in the environment. Another related compound, this compound-6-o-sulfate, has also been identified uni.lu.

Environmental Transport and Fate Modeling

The environmental transport and fate of this compound are significantly influenced by its physicochemical properties and interactions with environmental matrices. This compound, like its parent compound naproxen, exhibits low sorption affinity to aquifer materials, soil organic matter, and clay minerals nih.govpc-progress.commdpi.comresearchgate.net. This characteristic is particularly pronounced at environmentally relevant pH levels (5-8), where the carboxylic acid group of naproxen (and by extension, this compound) is deprotonated, leading to an anionic form nih.govmdpi.com.

The low sorption affinity implies that this compound possesses high mobility in porous media and can move more freely through soil matrices, potentially reaching soil roots and groundwater pc-progress.comnsf.gov. Sorption processes are inversely and strictly dependent on pH, with lower pH generally enhancing sorption nih.govpc-progress.commdpi.com.

Phototransformation is considered a primary elimination process for naproxen in the environment, with 6-O-desmethylnaproxen identified as a main metabolite in this context pc-progress.com. While naproxen is not classified as readily biodegradable, it has shown rapid degradation in aquatic water-sediment systems, achieving up to 40% mineralization within 14 days in preliminary OECD 308 tests. However, other studies (OECD 309) on surface water degradation did not observe significant degradation of naproxen, suggesting a slow degradation rate in the broader environment astrazeneca.com.

Environmental risk assessments for naproxen often consider its metabolites, including this compound, assuming that the combined excreted residue has similar ecotoxicity to the parent compound astrazeneca.com. The low octanol-water distribution coefficients for naproxen across environmentally relevant pH ranges suggest a low potential for bioaccumulation in aquatic organisms astrazeneca.com.

Table 2: Environmental Fate Characteristics of this compound (and related Naproxen properties)

| Characteristic | Description | Implications for Fate and Transport | Source |

| Sorption Affinity | Low to aquifer material, soil organic matter, clay minerals | High mobility in porous media, potential for groundwater contamination and plant uptake | nih.govpc-progress.commdpi.comresearchgate.netnsf.gov |

| pH Dependence of Sorption | Inversely dependent on pH; anionic form at pH 5-8 | Reduced sorption in typical environmental aquatic pH ranges | nih.govpc-progress.commdpi.com |

| Phototransformation | Main elimination process for parent naproxen; this compound is a key metabolite | Significant abiotic degradation pathway in sunlit surface waters | pc-progress.com |

| Biodegradability | Not readily biodegradable; slow degradation in environment | Persistence in some environmental compartments | astrazeneca.com |

| Bioaccumulation Potential | Low (based on low octanol-water distribution coefficients for naproxen) | Limited accumulation in aquatic organisms | astrazeneca.com |

Role of Desmethylnaproxen in Pharmaceutical Research and Development Non Clinical Focus

Significance as a Chemical Reference Standard in Naproxen (B1676952) Analysis

The purity and quality of a pharmaceutical product are paramount, necessitating rigorous analytical testing. In the analysis of naproxen, Desmethylnaproxen plays a crucial role as a chemical reference standard. synthinkchemicals.comsynzeal.com Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis.

The primary applications of this compound as a reference standard include:

Analytical Method Development and Validation: High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of naproxen in bulk drug and pharmaceutical formulations. ipindexing.comiosrphr.org During the development and validation of these HPLC methods, a well-characterized reference standard of this compound is essential. synthinkchemicals.comsynzeal.com It allows analysts to establish method specificity, ensuring the analytical procedure can accurately distinguish between naproxen and its related substances, including its primary metabolite and potential impurities. nih.gov

Impurity Profiling: As a known impurity, this compound is used to confirm the identity of peaks observed in chromatograms of naproxen samples. pharmaffiliates.comresearchgate.net By comparing the retention time of a peak in the sample chromatogram to that of the this compound reference standard, analysts can positively identify its presence.

Quantitative Analysis: A reference standard is indispensable for accurately quantifying the levels of this compound in a naproxen sample. Calibration curves are generated using known concentrations of the this compound standard, which then allows for the precise determination of its concentration in test samples. nih.gov This is critical for ensuring that the levels of this impurity remain within the stringent limits set by regulatory authorities like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synthinkchemicals.com

Suppliers of pharmaceutical reference standards provide this compound with a comprehensive Certificate of Analysis (CoA), which includes data from techniques such as ¹H-NMR, Mass Spectrometry, and HPLC to confirm its identity and purity. synzeal.com

Identification and Profiling as a Process Impurity in Active Pharmaceutical Ingredient (API) Synthesis

During the chemical synthesis of naproxen, various related substances, known as process impurities, can be formed. researchgate.net this compound, often designated as "Naproxen Impurity A" in pharmacopeias, is a well-known process-related impurity. pharmaffiliates.comresearchgate.net Its formation can occur due to incomplete methylation or demethylation of related intermediates during the manufacturing process. google.com

The control of impurities is a critical aspect of API manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH). The presence of impurities, even in small amounts, can potentially affect the quality and consistency of the final drug product. Therefore, the identification and profiling of impurities like this compound are mandatory steps in the quality control of naproxen API. synthinkchemicals.com

Pharmaceutical manufacturers must:

Identify and Characterize: Identify all potential impurities, including this compound, that may arise during synthesis.

Monitor and Control: Implement analytical methods to monitor the levels of these impurities in each batch of the API.

Set Specification Limits: Establish and adhere to strict limits for the allowable amount of each impurity, ensuring the final API meets the required purity standards.

The availability of pure this compound as a reference standard is essential for these quality control activities, enabling accurate detection and quantification. synzeal.com

Application in Metabolic Pathway Elucidation Studies (non-human, in vitro)

This compound is the primary product of naproxen's Phase I metabolism, specifically through an O-demethylation reaction. nih.govclinpgx.org In vitro studies using non-human systems are fundamental to understanding the biochemical pathways involved in drug metabolism. These studies provide insights into the enzymes responsible for metabolizing a drug and the kinetics of these reactions.

In vitro research has extensively used systems like human liver microsomes and cDNA-expressed cytochrome P450 (CYP) enzymes to investigate the formation of this compound. nih.govnih.gov Human liver microsomes contain a rich complement of drug-metabolizing enzymes and are a standard tool for such studies. dntb.gov.ua

Key findings from these in vitro studies include:

Identification of Key Enzymes: It has been demonstrated that multiple cytochrome P450 isoforms are involved in the O-demethylation of naproxen. Specifically, CYP2C9 and CYP1A2 have been identified as the primary enzymes responsible for converting both R- and S-naproxen to this compound. nih.govnih.govcaymanchem.com CYP2C8 also contributes to this metabolic pathway. nih.gov

Enzyme Kinetics: Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), have been determined for the formation of this compound by specific CYP isoforms. These parameters provide quantitative measures of the enzyme's affinity for the substrate (naproxen) and its catalytic efficiency. nih.gov

Microbial Metabolism Models: Beyond mammalian systems, the metabolism of naproxen has also been studied in microorganisms. For instance, the fungus Cunninghamella species has been shown to transform naproxen into this compound, indicating that microbial systems can sometimes serve as models for mammalian drug metabolism. researchgate.net

These non-human, in vitro studies are crucial in early drug development for predicting a drug's metabolic fate and potential for drug-drug interactions without involving human subjects.

Table 1: Kinetic Parameters for this compound Formation by Human CYP450 Isoforms (in vitro)

| Enzyme System | CYP Isoform | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol P450) |

|---|---|---|---|

| cDNA-expressed P450 | P450 1A2 | 189.5 | 7.3 |

| cDNA-expressed P450 | P450 2C9 | 340.5 | 41.4 |

| Human Liver Microsomes (n=7) | Overall | 92 | 538 (pmol/min/mg protein) |

Data sourced from reference nih.gov

Future Directions in Desmethylnaproxen Research

Development of Novel and Highly Sensitive Analytical Techniques

The accurate and sensitive quantification of desmethylnaproxen is paramount for both pharmacokinetic studies and environmental monitoring. Current analytical methodologies predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its determination in various biological matrices, including saliva, plasma, and urine. nih.govipinnovative.comresearchgate.netmdpi.com

Recent advancements highlight the ongoing development of rapid, sensitive, and selective LC-MS/MS methods for the simultaneous determination of naproxen (B1676952) and its major metabolite, 6-O-desmethylnaproxen, particularly in saliva samples for pharmacokinetic analyses. nih.govresearchgate.net These methods demonstrate robust analytical validation parameters, including linearity, precision, and accuracy, making them suitable for quantifying these compounds at very low concentrations. mdpi.com Beyond LC-MS/MS, other techniques such as high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), UV-Spectrophotometry, and capillary electrophoresis have also been employed for naproxen analysis and are potentially applicable to this compound. ipinnovative.com

Future research in this area is expected to focus on further enhancing the sensitivity and specificity of these techniques, especially for trace analysis in complex environmental samples. The integration of advanced analytical innovations, such as compound-specific isotope analysis (CSIA), offers promising avenues to gain deeper insights into contaminant biotransformation and degradation pathways by analyzing naturally occurring stable isotopes. ethz.ch Such techniques can differentiate between various contaminant origins and detect natural degradation processes by observing changes in isotopic signatures. ethz.ch

Table 1: Analytical Techniques for this compound and Naproxen (Note: This is a static representation; in an interactive format, users could sort or filter this data.)

| Technique | Sample Matrix | Key Features / Applications | Reference(s) |

| LC-MS/MS | Saliva, Plasma, Urine | High sensitivity, selectivity; simultaneous quantification of naproxen and 6-O-desmethylnaproxen; pharmacokinetic studies. nih.govresearchgate.netmdpi.com | nih.govresearchgate.netmdpi.com |

| HPLC | Various | Widely used for separation and quantification. ipinnovative.com | ipinnovative.com |

| HPTLC | Various | Planar chromatography for separation and analysis. ipinnovative.com | ipinnovative.com |

| UV-Spectrophotometry | Various | Spectroscopic quantification. ipinnovative.com | ipinnovative.com |

| Capillary Electrophoresis | Various | Separation technique. ipinnovative.com | ipinnovative.com |

| CSIA | Environmental Samples | Elucidating contaminant origins and degradation pathways via isotopic analysis. ethz.ch | ethz.ch |

Advanced Studies on Biotransformation Mechanisms and Enzymatic Pathways

Understanding the biotransformation of this compound is critical, as it is a key metabolite in both human and environmental contexts. In humans, this compound undergoes further Phase II metabolism, primarily through conjugation reactions such as glucuronidation and sulfation, forming glucuronide conjugates and sulfated metabolites, which are then largely excreted in urine. wikipedia.orgnih.govfda.gov Studies have identified human cytosolic sulfotransferases (SULTs) like SULT1A1, SULT1B1, and SULT1E1 as capable of conjugating O-desmethylnaproxen, with SULT1A1 showing the highest efficacy. nih.gov

Beyond human metabolism, microbial biotransformation plays a significant role in the environmental fate of this compound. Demethylation to O-desmethylnaproxen is often a critical initial step in the microbial degradation of naproxen. researchgate.netnih.gov Various microorganisms, including fungi such as Aspergillus niger, Cunninghamella species, and Trametes versicolor, as well as bacteria like Bacillus thuringiensis B1(2015b) and Stenotrophomonas maltophilia KB2, have been implicated in these biotransformation processes. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

The enzymatic machinery involved in these microbial transformations is diverse, encompassing enzymes such as laccase, cytochrome P-450 monooxygenase, naphthalene (B1677914) dioxygenase, phenol (B47542) monooxygenase, hydroxyquinol 1,2-dioxygenase, and salicylate (B1505791) 1,2-dioxygenase. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Future research should aim to precisely identify the specific microbes and their catabolic pathways, down to the enzyme level, responsible for this compound degradation. This includes investigating the optimal environmental conditions that facilitate these biotransformations, which is crucial for designing effective bioremediation strategies. ethz.ch

Exploration of Environmental Remediation Strategies for Contaminated Systems

This compound, along with its parent compound naproxen, is recognized as an emerging environmental contaminant. Due to incomplete removal in conventional wastewater treatment plants, these compounds are found in various aquatic environments, including wastewater effluents, groundwater, surface water, and even drinking water. nih.govresearchgate.net For instance, concentrations of naproxen in wastewater effluents have been reported to range from 25 ng/L to 33.9 µg/L, with 6-O-desmethylnaproxen detected at concentrations around 0.56 µg/L. nih.gov

Given their environmental persistence, the exploration of effective remediation strategies is a significant area of research. Enzymes are emerging as highly promising green bio-polymeric materials for environmental cleanup, capable of transforming and detoxifying pollutants into less harmful or innocuous products. researchgate.net Microbial enzymes sourced from bacteria and fungi are particularly relevant for the biodegradation and bioremediation of toxic organic compounds. researchgate.net Studies have shown that anaerobic microorganisms can demethylate naproxen to 6-O-desmethylnaproxen, highlighting a potential biological pathway for its removal. researchgate.net

Further Characterization of Unidentified Metabolites and Degradation Products

Despite significant progress in understanding the metabolism and degradation of naproxen and its primary metabolite, this compound, there remain gaps in the complete characterization of all degradation pathways and intermediate products. For example, during the degradation of naproxen by Stenotrophomonas maltophilia KB2, the emergence and subsequent disappearance of two unidentified metabolites were observed, suggesting complex transient pathways. researchgate.net While O-desmethylnaproxen and 1-(6-methoxynaphthalen-2-yl)ethanone have been identified as fungal transformation products of naproxen, the subsequent stages involving the degradation of the aromatic ring often remain uncharacterized. researchgate.net

In some microbial transformations, such as those by Aspergillus niger ATCC 9142, in addition to O-desmethylnaproxen, other hydroxylated metabolites like 7-hydroxynaproxen and 7-hydroxy-O-desmethylnaproxen have been identified. researchgate.net The kinetics of these transformations indicate a sequential formation and disappearance of metabolites. researchgate.net Currently, the only well-described complete degradation pathway for naproxen, which includes O-desmethylnaproxen as a key intermediate, is found in Bacillus thuringiensis B1(2015b). In this pathway, O-desmethylnaproxen is converted to 2-formyl-5-hydroxyphenyl-acetate, and salicylic (B10762653) acid serves as another crucial intermediate, which is further cleaved or hydroxylated. nih.gov

The technical difficulties associated with elucidating complex degradation pathways necessitate further dedicated research. researchgate.net Future studies will aim to fully characterize these unidentified metabolites and degradation products using advanced analytical techniques. This comprehensive understanding of all intermediate compounds is crucial for developing robust degradation models and ensuring the complete detoxification of this compound in environmental and biological systems.

Q & A

Q. How can in vitro models simulate this compound’s environmental toxicity to aquatic organisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.